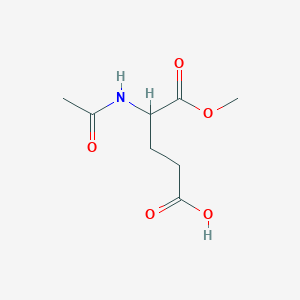

4-Acetamido-5-methoxy-5-oxopentanoic acid

Description

Contextualizing Amide-Functionalized Pentanoic Acid Scaffolds in Modern Organic Chemistry

Amide-functionalized pentanoic acid scaffolds are integral components in the field of modern organic chemistry, largely due to the unique properties of the amide bond. The amide functional group is a cornerstone in the structure of numerous biologically active molecules, including peptides and proteins. ajchem-a.com Its significance in drug design and medicinal chemistry is well-established, stemming from its remarkable stability and its capacity to act as both a hydrogen bond donor and acceptor. ajchem-a.commdpi.com This allows for specific molecular interactions that are crucial for biological activity.

The pentanoic acid framework, a five-carbon carboxylic acid, provides a versatile backbone that can be readily modified. When functionalized with an amide group, these scaffolds become key building blocks for a diverse array of complex molecules. The synthesis of amides is a fundamental reaction in organic chemistry, with numerous methods developed for their formation. mdpi.com A common approach involves the coupling of a carboxylic acid with an amine, often facilitated by coupling agents to form the amide bond efficiently. ajchem-a.comnih.gov Dicarboxylic pentanoic acids, such as glutamic acid, offer multiple points for functionalization, further expanding their utility in constructing complex molecular architectures with potential applications in materials science and pharmaceuticals. acs.orgresearchgate.net

Evolution of Research on Glutamic Acid Derivatives and Related Structures

Glutamic acid, a non-essential amino acid, has been a subject of scientific inquiry for over a century. nih.gov Initially identified for its role in flavor, its function as the most abundant excitatory neurotransmitter in the vertebrate nervous system has driven extensive research. nih.gov The evolution of research on glutamic acid derivatives has progressed from understanding its basic metabolic roles to harnessing its structure for a wide range of applications.

Early research focused on the fundamental biochemistry of glutamic acid, including its involvement in amino acid metabolism. semanticscholar.org This foundational knowledge paved the way for the development of synthetic derivatives. For instance, L-glutamic acid 5-methyl ester is recognized as an important raw material for synthesizing other amino acids and medicinal compounds. google.com The development of methods to create derivatives, such as the N-acylation and esterification of glutamic acid, has been a significant area of study. google.com These modifications can alter the compound's physical and biological properties, such as solubility and stability. cymitquimica.com

More recent research has explored the creation of complex glutamic acid analogues, including fluorinated derivatives, for potential therapeutic applications. researchgate.net The ability to synthetically manipulate the glutamic acid structure allows researchers to create novel compounds for studying biochemical processes and for use as building blocks in the synthesis of pharmaceuticals. lookchem.com

Significance of Stereochemical Control in Acetamido-Oxopentanoic Acid Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in systems derived from amino acids, such as 4-acetamido-5-methoxy-5-oxopentanoic acid. This compound is a derivative of the naturally occurring L-glutamic acid, which is a chiral molecule. libretexts.org With the exception of glycine, all common amino acids are chiral, existing as L and D enantiomers. In virtually all living organisms, proteins are constructed exclusively from L-amino acids. libretexts.org

This inherent chirality means that the biological activity of derivatives is highly dependent on their stereochemistry. Enzymes and receptors in biological systems are themselves chiral and will interact differently with different enantiomers of a substrate or ligand. Therefore, precise control over the stereochemistry during the synthesis of amino acid derivatives is crucial. The synthesis of N-substituted α-amino esters, for example, often employs stereoselective methods to ensure the desired enantiomer is produced with high purity. nih.gov

For acetamido-oxopentanoic acid systems derived from glutamic acid, the stereocenter is at the alpha-carbon (C4). Maintaining the (S)-configuration of the parent L-glutamic acid is often essential for retaining or achieving the desired biological effect or for its effective use as a chiral building block in further synthesis. collectionscanada.gc.ca The development of asymmetric synthesis routes allows for the creation of stereochemically pure compounds, which is a critical aspect of modern pharmaceutical and biochemical research. nih.govrsc.org

Scope and Focus of Academic Inquiry into this compound

Direct academic research focusing specifically on this compound is not extensively documented in mainstream literature. The primary interest in this compound appears to be as a specialized chemical intermediate or a building block in organic synthesis. Its structure represents a protected form of L-glutamic acid. The amino group is protected by an acetyl group (acetamido), and one of the carboxylic acid groups is protected as a methyl ester.

This type of protection strategy is common in peptide synthesis and medicinal chemistry. mdpi.com N-acetylation can prevent the amino group from participating in unwanted side reactions, while the methyl ester protects the carboxylic acid. These protecting groups can be selectively removed under specific conditions to allow for further chemical modifications.

Therefore, the academic inquiry into this compound is likely focused on its application in the synthesis of more complex molecules. Researchers may use it as a starting material to introduce a modified glutamic acid residue into a peptide chain or to construct other complex organic molecules. Its value lies in its utility as a stable, chiral intermediate that facilitates the controlled, stepwise synthesis of larger, biologically relevant target compounds. lookchem.com

Data Tables

Table 1: Physicochemical Properties of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

| Property | Value |

| CAS Number | 17015-15-5 bldpharm.com |

| Molecular Formula | C₈H₁₃NO₅ |

| Molecular Weight | 203.19 g/mol |

| Synonyms | N-Alpha-acetyl-L-glutamic acid alpha-methyl ester |

| Chirality | (S)-isomer |

Table 2: Overview of Related Glutamic Acid Derivatives and Their Applications

| Compound Name | Structure Highlights | Key Research Applications |

| L-Glutamic Acid | Parent α-amino acid | Neurotransmitter studies, food additive (MSG), precursor in biosynthesis. nih.govchemimpex.com |

| L-Glutamic acid 5-methyl ester | γ-Carboxyl group is esterified | Intermediate in peptide synthesis and other organic syntheses. google.comsigmaaldrich.com |

| N-Acetylglutamic acid | Amino group is acetylated | Regulator of the urea (B33335) cycle, intermediate in arginine biosynthesis. wikipedia.orghmdb.ca |

| Poly-γ-glutamic acid (γ-PGA) | Polymer of glutamic acid units | Biodegradable material for food, medical, and environmental applications. semanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-5(10)9-6(8(13)14-2)3-4-7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCCXFLKDREFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetamido 5 Methoxy 5 Oxopentanoic Acid

Direct Synthesis Approaches

The most common and direct synthetic pathways to 4-Acetamido-5-methoxy-5-oxopentanoic acid typically commence from L-glutamic acid, which provides the necessary carbon skeleton and the desired stereochemistry at the C-4 position from the outset. The core transformations involve the selective esterification of the γ-carboxylic acid (C-5) and the acylation of the α-amino group (C-4).

Esterification and Amidation Routes for Pentanoic Acid Functionalization

The synthesis of this compound hinges on two critical functional group transformations: the formation of a methyl ester at the C-5 position and the N-acetylation of the amino group at the C-4 position.

Methoxy (B1213986) Group Installation Strategies at the C-5 Position

The selective installation of a methoxy group at the C-5 position involves the esterification of the γ-carboxylic acid of a glutamic acid precursor. The Fischer esterification is a classic method where the amino acid is heated in methanol (B129727) with a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemistrysteps.commasterorganicchemistry.combyjus.comlibretexts.org Under these conditions, the γ-carboxyl group can be preferentially esterified.

A particularly effective and mild method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This reagent system is highly efficient for preparing amino acid methyl esters at room temperature, offering good to excellent yields and compatibility with various amino acids. nih.govresearchgate.net The reaction proceeds by generating HCl in situ, which catalyzes the esterification. nih.gov This method avoids the harsh conditions of traditional Fischer esterification. Other reagents, such as thionyl chloride in methanol, also facilitate this conversion effectively.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize product yield and purity while minimizing byproducts and processing costs. deskera.com This process involves the systematic variation of several parameters, including temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. prismbiolab.comacs.org

For the synthesis of this compound, key steps such as esterification and N-acetylation are subject to optimization. For example, in the Fischer esterification step, parameters can be adjusted to favor the formation of the γ-methyl ester over the diester or unreacted starting material. Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the parameter space and identify the optimal conditions. acs.orgnih.gov A typical optimization study might involve varying the acid catalyst concentration, temperature, and reaction time to find a balance that provides high conversion and selectivity. nih.gov

The following interactive table illustrates a hypothetical optimization of the N-acetylation step, where the yield of the desired product is measured against varying equivalents of the acetylating agent and different reaction temperatures.

Table 1: Optimization of N-Acetylation Reaction

| Entry | Acetyl Chloride (Equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.1 | 0 | Dichloromethane (B109758) | 2 | 85 |

| 2 | 1.1 | 25 | Dichloromethane | 2 | 92 |

| 3 | 1.5 | 25 | Dichloromethane | 2 | 95 |

| 4 | 1.5 | 40 | Dichloromethane | 1 | 91 |

This systematic approach ensures that the synthesis is not only successful but also efficient and scalable. deskera.com

Solvent Effects on Reaction Outcomes

The choice of solvent plays a critical role in the synthesis of this compound and its intermediates, influencing reaction rates, yields, and the formation of byproducts. In the initial esterification of glutamic acid to form its methyl ester, methanol often serves as both a reactant and a solvent. The use of co-solvents can be employed to enhance solubility and reaction efficiency.

For the subsequent N-acetylation step, a variety of solvents can be utilized, each with its own advantages. Aprotic polar solvents are common as they can solvate the reactants without participating in the reaction. The use of aqueous conditions, often with a base, is also a prevalent method for the acetylation of amino acids. For instance, the acetylation of glycine has been effectively carried out in water with acetic anhydride (B1165640). orgsyn.org The solubility of the starting amino acid ester and the acetylating agent in the chosen solvent system is a key determinant of the reaction's success.

The following table summarizes the solvents commonly used in the key reaction steps for the synthesis of this compound:

| Reaction Step | Solvent(s) | Purpose |

| Esterification of Glutamic Acid | Methanol | Reactant and solvent |

| N-acetylation | Water, Acetone, Methanol, Pyridine (B92270), Dichloromethane | To dissolve reactants and facilitate the reaction |

Temperature and Pressure Regimes

Temperature is a crucial parameter that must be carefully controlled throughout the synthesis. The esterification of glutamic acid is typically performed at temperatures ranging from room temperature to reflux to achieve a reasonable reaction rate.

For the N-acetylation, the reaction temperature can significantly impact the outcome. While some acetylation reactions can proceed at room temperature, others may require heating to go to completion. For example, the N-acetylation of amines using acetonitrile (B52724) as the acetylating agent has been optimized at 200°C and 50 bar pressure in a continuous-flow system. mdpi.com However, milder conditions are generally preferred to avoid potential side reactions such as racemization or decomposition of the product. Acetylation with acetic anhydride is often exothermic and may require initial cooling to control the reaction rate. For instance, the O-acetylation using acetic anhydride in pyridine is typically initiated at 0°C before allowing the reaction to proceed at room temperature. nih.gov

Pressure is generally not a critical parameter for the laboratory-scale synthesis of this compound and is typically conducted at atmospheric pressure.

| Reaction Step | Temperature Range | Pressure | Notes |

| Esterification | Room Temperature to Reflux | Atmospheric | Higher temperatures increase reaction rate. |

| N-acetylation | 0°C to 200°C | Atmospheric to 50 bar | Temperature depends on the acetylating agent and method. |

Fragment Coupling and Convergent Synthesis

A convergent synthetic approach is a highly effective strategy for the preparation of this compound. This methodology involves the independent synthesis of the pentanoic acid backbone and the subsequent introduction of the acetamido group.

Precursor Synthesis for the Pentanoic Acid Backbone

Glutamic Acid as a Chiral Starting Material

L-glutamic acid is an ideal and readily available chiral starting material for the synthesis of the pentanoic acid backbone of the target molecule. Its inherent chirality at the α-carbon (C2) is preserved throughout the synthetic sequence, ensuring the desired stereochemistry in the final product. The use of L-glutamic acid provides a cost-effective and efficient route to enantiomerically pure intermediates.

Preparation of Substituted Oxopentanoic Acid Intermediates

The primary intermediate required is the α-methyl ester of L-glutamic acid, which is (4S)-4-amino-5-methoxy-5-oxopentanoic acid. This is typically prepared by the direct esterification of L-glutamic acid in methanol. This reaction is commonly catalyzed by an acid, such as sulfuric acid or by using reagents like thionyl chloride in methanol. Another effective method involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields.

Strategic Amide Bond Formation for the Acetamido Group

The final key step in the convergent synthesis is the formation of the amide bond to introduce the acetamido group at the C4 position. This is achieved through the N-acetylation of the amino group of (4S)-4-amino-5-methoxy-5-oxopentanoic acid.

A common and efficient method for this transformation is the use of acetic anhydride as the acetylating agent. The reaction can be carried out under various conditions. A widely used procedure involves treating an aqueous solution of the amino acid with acetic anhydride. This method has been successfully applied to the acetylation of various α-amino acids with little to no racemization. orgsyn.org The reaction of the amino group with acetic anhydride results in the formation of the N-acetyl derivative.

Alternatively, the acetylation can be performed in organic solvents. For instance, a protocol using acetic anhydride, triethylamine (B128534), and acetone has been developed for the acetylation of amino acid methyl esters. acs.org Another approach involves the use of acetic anhydride in pyridine, which is a standard method for the acylation of hydroxyl and amino groups. nih.gov The choice of method depends on the solubility of the starting material and the desired reaction conditions. The reaction is generally rapid and proceeds with high yield.

Incorporation of the Terminal Methoxy Ester Group

The methoxy ester group is a key feature of the target molecule. This functionality can be introduced either at the beginning of the synthesis by starting with a glutamic acid methyl ester derivative or by esterification of the corresponding carboxylic acid.

A common method for the preparation of amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of a catalyst such as thionyl chloride or an acid catalyst. The synthesis of N-acetyl-muramyl-L-alanyl-D-glutamic-alpha-methyl ester derivatives has been reported, highlighting the feasibility of methyl ester formation in related complex molecules. nih.gov Another approach involves the use of methylating agents like diazomethane (B1218177), though this is often reserved for smaller-scale syntheses due to safety concerns.

Alternative and Novel Synthetic Routes

Beyond the classical methods, several modern synthetic strategies can be envisioned for the synthesis of this compound and its precursors, offering potential advantages in terms of efficiency, selectivity, and environmental impact.

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of this compound, an enzymatic approach could be employed for the N-acetylation step. N-acetylglutamate synthase (NAGS) is an enzyme that catalyzes the production of N-acetylglutamate from glutamate (B1630785) and acetyl-CoA. wikipedia.org While this is a biological process, the principles can be adapted for synthetic purposes, potentially offering a highly selective and environmentally friendly route to the N-acetylated precursor. Furthermore, chemoenzymatic strategies have been successfully used for the synthesis of other N-acetylated sugar amino acids, demonstrating the potential of integrating biocatalytic steps with chemical synthesis. nih.govnih.gov

Flow Chemistry Applications in the Synthesis of Related Compounds

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. This technology has been applied to a wide range of organic transformations, including esterification and amidation reactions. acs.orgcell.com The synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids has been demonstrated in a continuous flow setup, showcasing a telescoped approach where intermediates are not isolated. acs.org A similar strategy could be developed for this compound, where the esterification and N-acetylation steps are performed sequentially in a flow reactor. This could lead to a more efficient and automated synthesis.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | More readily scalable |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |

| Process Control | Manual or semi-automated | Fully automated |

Photochemical or Electrochemical Approaches to Functionalization

Photochemical and electrochemical methods represent cutting-edge approaches to organic synthesis. These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions and with unique selectivity. For instance, photoredox catalysis has been used for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.org Electrochemical methods have also been employed for the synthesis of unnatural amino acids, including the decarboxylative arylation of aspartic and glutamic acid derivatives. nih.govresearchgate.net While direct application to this compound has not been reported, these innovative methods could potentially be adapted for the functionalization of glutamic acid precursors in novel synthetic routes.

Green Chemistry Principles in Synthetic Route Design

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

In the synthesis of this compound via the N-acetylation of (S)-4-amino-5-methoxy-5-oxopentanoic acid with acetic anhydride, the reaction proceeds as follows:

C₆H₁₁NO₄ + (CH₃CO)₂O → C₈H₁₃NO₅ + CH₃COOH

The molecular weights of the compounds involved are:

(S)-4-amino-5-methoxy-5-oxopentanoic acid (C₆H₁₁NO₄): 161.16 g/mol

Acetic anhydride ((CH₃CO)₂O): 102.09 g/mol

this compound (C₈H₁₃NO₅): 203.19 g/mol

Acetic acid (CH₃COOH): 60.05 g/mol

The theoretical atom economy for this reaction can be calculated using the formula:

% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

% Atom Economy = (203.19 / (161.16 + 102.09)) x 100 ≈ 77.2%

This calculation reveals that a significant portion of the reactant mass is converted into a byproduct, acetic acid. While acetic acid is not highly hazardous, in the context of atom economy, it represents waste if not utilized elsewhere.

To improve reaction efficiency and align with green chemistry principles, alternative synthetic strategies with higher atom economy are desirable. For instance, methods that utilize catalytic amounts of reagents or generate less substantial byproducts would be preferred.

Table 1: Atom Economy of the N-Acetylation of (S)-4-amino-5-methoxy-5-oxopentanoic acid

| Reactant 1 | Molecular Weight ( g/mol ) | Reactant 2 | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

| (S)-4-amino-5-methoxy-5-oxopentanoic acid | 161.16 | Acetic anhydride | 102.09 | This compound | 203.19 | Acetic acid | 60.05 | 77.2 |

Minimization of Hazardous Reagents and Byproducts

A key principle of green chemistry is to design chemical processes that use and generate substances with minimal toxicity to human health and the environment. The conventional N-acetylation method using acetic anhydride or acetyl chloride raises some environmental and safety concerns.

Hazardous Reagents:

Acetic Anhydride: This reagent is corrosive and can cause severe skin burns and eye damage. acs.org It is also a lachrymator and can irritate the respiratory system.

Acetyl Chloride: This is an even more reactive and hazardous acetylating agent. It reacts violently with water, is highly corrosive, and is also a lachrymator. nih.gov Its use is often avoided in favor of the less aggressive acetic anhydride. ias.ac.in

Pyridine: Often used as a catalyst or base in acetylation reactions, pyridine is a flammable, harmful, and suspected carcinogenic substance. researchgate.net

Byproducts:

The primary byproduct of the acetylation with acetic anhydride is acetic acid. While acetic acid is a relatively benign substance, the use of more hazardous reagents can lead to more problematic waste streams. For instance, when pyridine is used as a base, it will be present in the reaction mixture and needs to be managed as a hazardous waste component.

Greener Alternatives:

To mitigate the hazards associated with traditional acetylation methods, several greener alternatives have been developed:

Microwave-assisted synthesis with Zinc Acetate (B1210297): Research has shown that N-acetylation of amines can be carried out efficiently using a catalytic amount of zinc acetate in acetic acid under microwave irradiation. scispace.com This method avoids the use of more hazardous acetylating agents and solvents.

Continuous-Flow Acetylation with Acetonitrile: A continuous-flow process has been developed that uses acetonitrile as the acetylating agent with an alumina catalyst. nih.gov This method utilizes a milder reagent and the benefits of flow chemistry, such as improved safety and scalability.

Isopropenyl Acetate as a Green Acetylating Agent: Isopropenyl acetate has been identified as a green alternative for acetylation. The only byproduct of this reaction is acetone, which is less hazardous and more easily removed and recycled than the byproducts of other methods.

These alternative methodologies offer pathways to synthesize this compound that are more aligned with the principles of green chemistry by reducing the reliance on hazardous reagents and minimizing the generation of harmful byproducts.

Table 2: Comparison of Acetylating Agents from a Green Chemistry Perspective

| Acetylating Agent | Hazards | Byproduct(s) | Green Chemistry Considerations |

| Acetic Anhydride | Corrosive, irritant, lachrymator | Acetic acid | Moderate atom economy; generates a significant amount of byproduct. |

| Acetyl Chloride | Highly reactive, corrosive, lachrymator, reacts violently with water | HCl | Poor atom economy; generates corrosive hydrochloric acid as a byproduct. |

| Zinc Acetate/Acetic Acid (Microwave) | Acetic acid is corrosive | Water | Uses a catalytic amount of a less hazardous metal salt; microwave irradiation can reduce reaction times and energy consumption. scispace.com |

| Acetonitrile/Alumina (Flow) | Acetonitrile is flammable and toxic | Ammonia | Milder acetylating agent; continuous-flow process offers better control and safety. nih.gov |

| Isopropenyl Acetate | Flammable | Acetone | Generates a benign and easily removable byproduct; considered a greener alternative. |

Reaction Mechanisms and Transformations of 4 Acetamido 5 Methoxy 5 Oxopentanoic Acid

Reactivity of the Acetamido Functionality

The acetamido group (-NHC(O)CH₃) is a type of amide, and its reactivity is centered around the nitrogen atom and the adjacent carbonyl group.

Hydrolytic Stability under Various Conditions

The amide bond of the acetamido group is generally stable, but it can undergo hydrolysis under both acidic and basic conditions to yield 4-amino-5-methoxy-5-oxopentanoic acid and acetic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the reaction medium.

Under mild acidic conditions, such as in the presence of dilute aqueous acid, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In strongly acidic conditions and with elevated temperatures, the hydrolysis proceeds more rapidly.

Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This process is also typically accelerated by heat. The stability of N-acetylated amino acids, such as N-acetylcysteine, has been studied, and they generally exhibit greater stability in aqueous solutions compared to their non-acetylated counterparts. For instance, N-acetylcysteine shows minimal degradation over 24 hours in refrigerated aqueous solutions. tandfonline.com However, enzymatic hydrolysis can occur in biological systems, catalyzed by acylases. tandfonline.com

Table 1: Predicted Hydrolytic Stability of the Acetamido Group in 4-Acetamido-5-methoxy-5-oxopentanoic acid

| Condition | pH Range | Temperature | Expected Rate of Hydrolysis |

| Neutral | ~7 | Room Temperature | Very Slow / Negligible |

| Mild Acidic | 3 - 6 | Room Temperature | Slow |

| Strong Acidic | < 3 | Elevated | Moderate to Fast |

| Mild Basic | 8 - 10 | Room Temperature | Slow |

| Strong Basic | > 10 | Elevated | Moderate to Fast |

N-Alkylation and Acylation Reactions

The nitrogen of the acetamido group is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. stackexchange.com However, under specific conditions, N-alkylation and N-acylation can be achieved.

For N-alkylation to occur, the amide must typically be deprotonated with a strong base, such as sodium hydride, to form a more nucleophilic amide anion. stackexchange.com This anion can then react with an alkyl halide in an SN2 reaction. Another approach involves reductive amination, where the amide is reacted with an aldehyde or ketone in the presence of a reducing agent. google.com

N-acylation of a secondary amide is also challenging but can be accomplished using highly reactive acylating agents, such as acyl chlorides or anhydrides, often in the presence of a catalyst. organic-chemistry.orgnih.gov The reaction generally requires forcing conditions due to the reduced nucleophilicity of the amide nitrogen.

Transformations Involving the Amide Bond

The amide bond itself can participate in several transformations. Dehydration of the primary amide functionality can lead to the formation of a nitrile group, typically by using strong dehydrating agents like phosphorus pentoxide or thionyl chloride. While this compound contains a secondary amide, related transformations on the acetamido group are less common but can be envisaged under specific synthetic protocols.

The Hofmann rearrangement is a well-known reaction of primary amides that converts them into primary amines with one less carbon atom. This reaction proceeds via a bromoamide intermediate and is not directly applicable to the secondary acetamido group of the target molecule.

Reactions at the Carbonyl (Oxo) Group

The term "oxo" in the chemical name refers to the ketone functional group within the pentanoic acid chain. This carbonyl group is a primary site for nucleophilic attack and reduction.

Reduction Strategies to Hydroxyl or Alkyl Moieties

The ketone carbonyl group can be selectively reduced to a secondary alcohol (hydroxyl moiety) or completely reduced to a methylene (B1212753) group (alkyl moiety). The choice of reducing agent is crucial for achieving the desired transformation, especially in the presence of the ester and amide functionalities.

For the reduction to a hydroxyl group, mild reducing agents are typically employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice as it selectively reduces aldehydes and ketones over esters and amides. acs.orgncert.nic.in Lithium borohydride (LiBH₄) is slightly more reactive and can also be used, showing good selectivity for ketones in the presence of amides. harvard.edu Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also effect this transformation.

Complete reduction of the ketone to a methylene group requires more forcing conditions. The Clemmensen reduction (using zinc-amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for this conversion. ncert.nic.in

Table 2: Predicted Selectivity of Reducing Agents for the Ketone in this compound

| Reducing Agent | Expected Product at Ketone | Reactivity with Ester | Reactivity with Amide |

| Sodium Borohydride (NaBH₄) | Hydroxyl | Generally unreactive | Unreactive |

| Lithium Borohydride (LiBH₄) | Hydroxyl | Can reduce, but slower than ketone | Generally unreactive |

| Lithium Aluminum Hydride (LiAlH₄) | Hydroxyl | Reduces to alcohol | Reduces to amine |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Hydroxyl | Can be reduced | Generally unreactive |

| Zinc-Amalgam (Clemmensen) | Methylene (Alkyl) | May be hydrolyzed | Stable |

| Hydrazine/Base (Wolff-Kishner) | Methylene (Alkyl) | May be hydrolyzed | Stable |

Nucleophilic Additions to the Ketone

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles. openochem.org These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield the final addition product.

Common nucleophiles that can add to the ketone include:

Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Cyanide: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) forms a cyanohydrin.

Amines: Primary amines react with ketones to form imines, while secondary amines form enamines. libretexts.org These reactions are typically acid-catalyzed and involve the elimination of water. libretexts.org

Ylides: The Wittig reaction, using a phosphorus ylide, can convert the ketone into an alkene.

The presence of the acidic carboxylic acid proton in this compound would need to be considered when using strongly basic nucleophiles like Grignard or organolithium reagents, as an acid-base reaction would occur first. Protection of the carboxylic acid or the use of excess reagent would be necessary.

Enolization and Enolate Chemistry

The presence of carbonyl groups in this compound allows for the formation of enolates, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. The acidity of the α-protons is a key factor in enolate generation. In this molecule, there are two positions alpha to a carbonyl: C4 (adjacent to the ester) and the methyl group of the acetamido function. The proton at C4 is significantly more acidic due to the electron-withdrawing effects of both the adjacent ester and the acetamido group.

Enolate formation is typically achieved by treatment with a strong base. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. For esters, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to irreversibly form the enolate at low temperatures. Weaker bases, such as alkoxides, can also be used, but the equilibrium may not fully favor the enolate.

The generated enolate of this compound can participate in various reactions, including alkylations and aldol-type condensations. For instance, reaction of the enolate with an alkyl halide would introduce a substituent at the C4 position. Such reactions are fundamental in the synthesis of modified amino acid derivatives.

Table 1: Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | ~36 | Tetrahydrofuran (THF) | Strong, non-nucleophilic, sterically hindered |

| Sodium hydride (NaH) | ~35 | THF, DMF | Strong, non-nucleophilic, heterogeneous |

| Sodium ethoxide (NaOEt) | ~16 | Ethanol (B145695) | Strong base, but also nucleophilic |

Transformations of the Carboxylic Acid and Ester Groups

The carboxylic acid and methyl ester functionalities of this compound are central to its chemical transformations, allowing for the synthesis of a wide array of derivatives.

Ester Hydrolysis and Transesterification Reactions

The methyl ester of this compound can be hydrolyzed to the corresponding dicarboxylic acid, N-acetylglutamic acid, under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to yield the carboxylate and methanol (B129727). etsu.edu

Transesterification is the process of exchanging the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. wikipedia.org This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.com For example, reacting this compound with ethanol in the presence of an acid catalyst would yield the corresponding ethyl ester. This process is often driven to completion by using a large excess of the new alcohol.

Amide Formation via Carboxylic Acid Activation

The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid to form a better leaving group. Common methods for carboxylic acid activation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.comorganic-chemistry.org

Once activated, the carboxylic acid derivative readily reacts with a primary or secondary amine to form the corresponding amide. This reaction is fundamental in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential transformation for derivatives of this compound, particularly under acidic conditions. For instance, the cyclized form, pyroglutamic acid, and its N-acyl derivatives can undergo decarboxylation when heated in the presence of a strong acid like polyphosphoric acid. researchgate.net This reaction is thought to proceed through the formation of an N-acyliminium ion intermediate. While direct decarboxylation of this compound itself is not a facile process, certain derivatives or reaction conditions can promote this transformation.

A notable intramolecular reaction of N-acylated glutamic acid derivatives is the formation of a pyroglutamate. This cyclization can occur spontaneously, especially at non-physiological pH and elevated temperatures, where the N-terminal amide attacks the ester carbonyl, leading to the formation of a five-membered lactam ring and elimination of methanol. nih.govnih.gov

Stereochemical Control and Retention during Transformations

The stereocenter at C4 of this compound introduces the element of stereochemistry into its reactions. Controlling the stereochemical outcome of transformations at or adjacent to this center is crucial for the synthesis of enantiomerically pure compounds.

Biosynthetic Considerations and Enzymatic Transformations

Hypothesized Biosynthetic Precursors for 4-Acetamido-5-methoxy-5-oxopentanoic acid

The molecular structure of this compound suggests a biosynthetic origin rooted in common metabolic intermediates. The carbon skeleton, the methoxy (B1213986) group, and the acetamido moiety likely arise from distinct but interconnected pathways.

Glutamic acid is a strong candidate as a primary precursor for the five-carbon backbone of this compound. Glutamate (B1630785) is a central metabolite in nitrogen metabolism and can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle. The conversion of α-ketoglutarate to glutamate is a key step in amino acid biosynthesis.

Key metabolic pathways for glutamic acid synthesis include:

Reductive amination of α-ketoglutarate: This reaction is catalyzed by glutamate dehydrogenase.

Transamination reactions: Aminotransferases catalyze the transfer of an amino group from another amino acid to α-ketoglutarate. wikipedia.org

Glutamate can then serve as a starting point for the synthesis of other molecules, and its carbon skeleton is readily available for further enzymatic modification.

The methoxy group (-OCH₃) is a common feature in many natural products. Its biosynthesis is typically achieved through the enzymatic transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM). The enzymes responsible for this transfer are known as methyltransferases. In the context of this compound, it is hypothesized that a carboxyl group on a precursor molecule is methylated to form the methyl ester.

| Enzyme Class | Function | Methyl Donor |

| O-methyltransferases | Catalyze the transfer of a methyl group to a hydroxyl or carboxyl group. | S-adenosyl-L-methionine (SAM) |

The acetamido group (-NHCOCH₃) is formed by the acetylation of an amino group. This reaction is catalyzed by a class of enzymes known as acetyltransferases, which utilize acetyl-CoA as the acetyl group donor. It is plausible that a precursor molecule containing a primary amine undergoes N-acetylation during the biosynthetic pathway of this compound. The GCN5-related N-acetyltransferase (GNAT) superfamily is a large and diverse group of enzymes that catalyze such acyl transfer reactions. researchgate.netnih.govnih.govbiorxiv.org

Enzymatic Catalysis in Related Pentanoic Acid Biosynthesis

The biosynthesis of various pentanoic acid derivatives in nature provides a framework for understanding the potential enzymatic reactions involved in the formation of this compound.

The formation of the oxopentanoic acid core likely involves oxidation and reduction reactions catalyzed by oxidoreductases. wikipedia.org These enzymes play a crucial role in modifying the oxidation state of molecules. For instance, dehydrogenases can introduce carbonyl groups, while reductases can convert carbonyls to hydroxyls or remove them entirely. Carboxylic acid reductases (CARs) are a specific class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes. nih.gov The specific oxidoreductases involved would depend on the precise biosynthetic route and the oxidation states of the intermediates.

| Enzyme Class | Catalyzed Reaction | Cofactors |

| Dehydrogenases | Oxidation of a substrate, often introducing a double bond or a carbonyl group. | NAD+, FAD |

| Reductases | Reduction of a substrate, often converting a carbonyl to a hydroxyl group. | NADPH, NADH |

| Carboxylic Acid Reductases (CARs) | Reduction of a carboxylic acid to an aldehyde. | ATP, NADPH |

Transaminases, also known as aminotransferases, are pivotal enzymes in amino acid metabolism, catalyzing the transfer of an amino group from an amino donor to a keto acid acceptor. wikipedia.orgontosight.aimdpi.com This reaction is fundamental for the synthesis and degradation of amino acids. ontosight.ai In the context of this compound, a transaminase could be responsible for introducing the amino group that is subsequently acetylated. These enzymes typically require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. mdpi.com

Esterases and Methyltransferases in Natural Product Biosynthesis

Esterases, a class of hydrolases, play a significant role in both the formation and cleavage of ester bonds. In the context of this compound, an esterase could be involved in the final step of methyl ester formation or, conversely, in the hydrolysis of a larger precursor molecule to yield the final product. These enzymes are known for their high catalytic efficiency and stereoselectivity, which are critical in the synthesis of chiral compounds. nih.govmdpi.com The use of esterases in biocatalytic processes is well-established for producing optically pure pharmaceuticals and other high-value chemicals. mdpi.com

Methyltransferases are a diverse group of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a substrate. numberanalytics.comnih.gov In the biosynthesis of this compound, a methyltransferase is responsible for the methylation of the carboxyl group to form the methyl ester. These enzymes are pivotal in altering the biological activity, stability, and bioavailability of natural products. numberanalytics.comproquest.com Methyltransferases are classified based on the atom that accepts the methyl group, with O-methyltransferases being responsible for methylation of oxygen atoms in hydroxyl or carboxyl groups. beilstein-journals.orgmdpi.com

The table below summarizes the key characteristics of these enzyme classes in the context of natural product biosynthesis.

| Enzyme Class | Function in Biosynthesis | Substrate Example (Hypothetical) | Product |

| Esterase | Formation or hydrolysis of ester bonds | 4-Acetamido-5-hydroxy-5-oxopentanoic acid | This compound (in esterification) |

| Methyltransferase | Transfer of a methyl group to a carboxyl group | 4-Acetamido-5-oxo-5-hydroxypentanoic acid | This compound |

Investigation of Biosynthetic Pathways (Theoretical and Experimental)

Elucidating the biosynthetic pathway of a natural product like this compound requires a combination of theoretical modeling and experimental validation.

Isotopic Labeling Studies to Elucidate Precursor Incorporation

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursor molecules into a final product. musechem.com By feeding a producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these isotopes into the structure of this compound. nih.govchemicalsknowledgehub.com Analysis of the labeled product by mass spectrometry or NMR spectroscopy reveals which precursors are utilized and how they are assembled. nih.gov This information is crucial for piecing together the biosynthetic puzzle.

A hypothetical isotopic labeling study for this compound is outlined in the table below.

| Labeled Precursor | Expected Labeled Position in Product | Analytical Technique |

| [¹³C₂]-Glycine | Acetyl group (C=O and CH₃) | ¹³C NMR, Mass Spectrometry |

| [¹⁵N]-Glutamate | Amide nitrogen | ¹⁵N NMR, Mass Spectrometry |

| [¹³C-methyl]-Methionine | Methoxy group | ¹³C NMR, Mass Spectrometry |

Enzyme Isolation and Characterization for Specific Steps

Once the general steps of the biosynthetic pathway are inferred from labeling studies, the next step is to identify and characterize the specific enzymes involved. This process typically involves creating a cell-free extract from the producing organism and testing for the desired enzymatic activity. For this compound, one would screen for N-acetyltransferase, methyltransferase, and potentially other modifying enzymes.

After identifying the active fractions, protein purification techniques such as chromatography are employed to isolate the enzyme of interest. The purified enzyme is then characterized to determine its substrate specificity, kinetic parameters (Km and kcat), optimal pH and temperature, and cofactor requirements. This detailed characterization provides a deeper understanding of the enzyme's role in the biosynthetic pathway.

Genetic Engineering of Biosynthetic Pathways for Analogue Production

With the biosynthetic genes in hand, metabolic engineering offers the opportunity to manipulate the pathway to produce novel analogues of the natural product. nih.govacs.org By overexpressing certain genes, knocking out others, or introducing genes from different organisms, it is possible to alter the structure of the final product. frontiersin.orgrsc.org For instance, by introducing a different acyltransferase, one could potentially replace the acetyl group in this compound with other acyl groups. Similarly, using engineered methyltransferases could allow for the transfer of alkyl groups other than methyl, leading to a diverse range of new compounds with potentially altered biological activities. researchgate.net

The table below presents some potential genetic engineering strategies for producing analogues of this compound.

| Genetic Modification | Target Enzyme | Expected Analogue |

| Heterologous expression of a propionyl-CoA transferase | N-acetyltransferase | 4-Propionamido-5-methoxy-5-oxopentanoic acid |

| Site-directed mutagenesis of the SAM-binding site | Methyltransferase | 4-Acetamido-5-ethoxy-5-oxopentanoic acid (with S-adenosylethionine) |

| Knockout of the acetyl-CoA synthetase gene | N-acetyltransferase | Accumulation of precursor (4-amino-5-methoxy-5-oxopentanoic acid) |

Computational Chemistry and Theoretical Investigations

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational landscape of "4-Acetamido-5-methoxy-5-oxopentanoic acid" are crucial determinants of its physical and chemical properties. Computational techniques offer insights into these aspects at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "this compound," DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G*, to solve the electronic structure of the molecule. The resulting optimized geometry provides a foundational model for understanding its steric and electronic properties.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | C=O (ester) | 1.22 Å |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Angle | O=C-N (amide) | 122.5° |

| Bond Angle | C-N-C (amide) | 121.0° |

| Dihedral Angle | H-N-C-C | 178.0° |

Molecular Dynamics (MD) simulations can be utilized to explore the conformational landscape of "this compound" over time. By simulating the motion of atoms and molecules, MD provides insights into the flexibility of the molecule and the different shapes it can adopt. These simulations can reveal the most populated conformations and the energy barriers between them, offering a dynamic picture of the molecule's structure.

The behavior of "this compound" in a biological or chemical system is heavily influenced by its interactions with surrounding molecules, including solvent. Computational models can simulate these interactions. Implicit solvation models, for instance, can be used to understand how a solvent like water might affect the molecule's conformation and properties. rsc.org Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding between the amide and carboxyl groups of the molecule and water molecules. rsc.org

Quantum Chemical Analysis of Reactivity

Quantum chemical methods are instrumental in understanding the reactivity of "this compound." These analyses can predict the most likely sites for chemical reactions and provide a rationale for its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wikipedia.org The energies of the HOMO and LUMO, and the energy gap between them, are important indicators of a molecule's reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For "this compound," the distribution of the HOMO and LUMO across the molecule would indicate the regions most susceptible to nucleophilic and electrophilic attack, respectively.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.5 | Indicates electron-donating ability |

| LUMO Energy | -1.2 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 | Relates to chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. researchgate.net For "this compound," the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and the carboxylic acid, indicating these as sites for interaction with positive charges. Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential, suggesting them as sites for interaction with negative charges. researchgate.net

Reaction Pathway Predictions and Transition State Searches

Detailed computational studies predicting the reaction pathways and identifying transition states specifically for the synthesis or degradation of this compound are not extensively available in the current body of scientific literature. However, the methodologies for such investigations are well-established in computational chemistry.

Theoretical predictions of reaction pathways typically employ quantum mechanical calculations, most notably Density Functional Theory (DFT), to map out the potential energy surface (PES) of a chemical reaction. This process involves:

Locating Stationary Points: Identifying the geometries of reactants, products, and intermediates, which correspond to minima on the PES.

Transition State (TS) Searching: Locating the saddle points on the PES that connect reactants to products. These transition states represent the highest energy barrier along the reaction coordinate. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it correctly connects the desired reactant and product minima.

For a molecule like this compound, these methods could be applied to predict, for example, the mechanisms of its hydrolysis (cleavage of the amide or ester group) or its formation from precursors like a glutamic acid derivative. The calculations would yield crucial energetic information, including activation energies and reaction enthalpies, which are vital for understanding reaction feasibility and kinetics.

Spectroscopic Property Prediction

Theoretical Chemical Shift Calculations (NMR)

While specific experimental and calculated NMR data for this compound are not published, its ¹H and ¹³C NMR chemical shifts can be reliably predicted using computational methods. acs.orgescholarship.org Quantum mechanical calculations, particularly DFT, are the standard for this purpose. ruc.dk The process involves optimizing the molecule's 3D geometry and then calculating the nuclear magnetic shielding tensors for each atom. nih.gov

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ = σ_ref - σ_calc. acs.org

For accurate predictions, it is crucial to consider the molecule's conformational flexibility. A thorough conformational search is performed, and the chemical shifts for each stable conformer are calculated. The final predicted spectrum is a Boltzmann-weighted average of the shifts of all significant conformers. nih.gov

Common DFT functionals used for such calculations include B3LYP and MPW1PW91, paired with basis sets like 6-31G(d,p) or larger. nih.govnih.gov The accuracy of these predictions is typically within 0.15 ppm for ¹H shifts and 2.5 ppm for ¹³C shifts, which is often sufficient to distinguish between different isomers or assign experimental spectra. rsc.org

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: These values are illustrative and based on typical chemical shifts for similar functional groups. Actual computational results would be required for precise values.

| Atom Name | Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 | Carboxyl Carbon | 175.0 | - |

| C2 | Methylene (B1212753) | 30.5 | 2.20 |

| C3 | Methylene | 28.0 | 2.45 |

| C4 | Alpha Carbon | 53.0 | 4.50 |

| C5 | Ester Carbonyl | 172.0 | - |

| C6 | Acetyl Methyl | 23.0 | 2.05 |

| C7 | Acetyl Carbonyl | 170.0 | - |

| C8 | Methoxy (B1213986) Carbon | 52.5 | 3.70 |

Vibrational Frequency Analysis (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) for this compound can be computed to aid in the interpretation of experimental data. These calculations are typically performed using DFT methods following a geometry optimization. The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities.

The analysis would predict characteristic vibrational frequencies for the functional groups present in the molecule:

O-H stretch (from the carboxylic acid) typically appears as a broad band around 3300-2500 cm⁻¹.

N-H stretch (from the amide) is expected around 3300 cm⁻¹.

C-H stretches (from methylene and methyl groups) appear in the 3000-2850 cm⁻¹ region.

C=O stretches are strong and distinct. The carboxylic acid, ester, and amide carbonyls would likely appear in the 1760-1650 cm⁻¹ range.

N-H bend (Amide II band) is expected around 1550 cm⁻¹. acs.org

Discrepancies between calculated (harmonic) and experimental (anharmonic) frequencies are common. To improve accuracy, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). Comparing the predicted spectra with experimental ones can confirm the molecular structure and provide insights into intermolecular interactions like hydrogen bonding. nih.govresearchgate.netsemanticscholar.org

Mass Spectrometry Fragmentation Pattern Prediction

Computational tools can predict the fragmentation patterns of this compound in mass spectrometry. libretexts.org Programs like ChemFrag combine rule-based approaches with quantum chemical calculations (often using semi-empirical methods like PM7) to simulate the fragmentation process. nih.gov The simulation begins with the ionization of the molecule (e.g., protonation to form [M+H]⁺) and then predicts subsequent fragmentation steps based on bond orders and the calculated heats of formation of potential fragments. nih.gov

For this compound (Molecular Weight: 203.19 g/mol ), key predicted fragmentation pathways would likely involve:

Loss of methanol (B129727) (CH₃OH, 32 Da) from the ester group.

Loss of water (H₂O, 18 Da) from the carboxylic acid.

Cleavage of the amide bond , leading to fragments corresponding to the acylium ion or the amine fragment.

Loss of the acetamido group or parts thereof.

A predicted mass spectrum for the closely related compound N-Acetyl-L-glutamic acid is available in the Human Metabolome Database, showing characteristic fragments that can guide the interpretation for its methoxy ester derivative. hmdb.ca

Ligand-Receptor Interaction Modeling

Molecular Docking Simulations with Hypothetical Target Proteins

While the specific biological targets of this compound are not defined, molecular docking simulations can be used to explore its potential interactions with hypothetical protein targets. nih.govnih.gov As an N-acetylated amino acid derivative, plausible targets could include enzymes involved in amino acid metabolism or epigenetic regulatory proteins like histone deacetylases (HDACs), which are known to interact with acetylated molecules. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com The process involves:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: Using a docking algorithm (e.g., AutoDock, Glide) to sample a wide range of ligand conformations and orientations within the protein's binding site.

Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, and hydrophobic and electrostatic interactions. researchgate.netfip.org

A docking study of this compound against a hypothetical HDAC active site would likely show key interactions involving the carboxylate and the acetylated amino group, which mimic the natural acetyl-lysine substrate.

Table 2: Hypothetical Docking Results for this compound with a Hypothetical Protein Target (e.g., HDAC) Note: This data is illustrative. Actual results depend on the specific protein target and docking software used.

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | HIS142, HIS143, TYR306 |

| Hydrogen Bonds | 3 | HIS142 (with carboxylate O), TYR306 (with amide C=O) |

Binding Affinity Prediction and Interaction Hotspots

The prediction of binding affinity is a cornerstone of computational drug design, estimating the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein. This is often quantified by the binding energy, where a more negative value indicates a stronger and more stable interaction. Molecular docking simulations are a primary tool used to predict the binding pose and affinity of a molecule within the active site of a target protein.

Given that this compound is a derivative of glutamic acid, a relevant theoretical target for such binding studies could be an enzyme involved in glutamine or glutamate (B1630785) metabolism, which are often dysregulated in various diseases, including cancer. nih.gov For instance, glutaminase (B10826351), an enzyme that converts glutamine to glutamate, is a well-established target in oncology.

A hypothetical molecular docking study of this compound against human glutaminase could yield predicted binding affinities. The results of such a study can be summarized in a data table, illustrating the predicted binding energy and the key interacting amino acid residues, which constitute the "interaction hotspots."

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Interaction Hotspots) | Type of Interaction |

|---|---|---|---|

| Human Glutaminase (GLS1) | -6.8 | Arg321, Ser286, Asn335 | Hydrogen Bonding |

| Human Glutaminase (GLS1) | -6.8 | Tyr249, Trp484 | Hydrophobic Interactions |

| Human Glutaminase (GLS1) | -6.8 | Lys289 | Electrostatic Interaction |

These interaction hotspots are critical for the stability of the ligand-protein complex. The acetamido group and the carboxylic acid moiety of this compound are likely to be key players in forming hydrogen bonds, while the aliphatic chain can engage in hydrophobic interactions. The terminal methoxy group may also contribute to the binding by forming specific interactions within a pocket of the active site. Identifying these hotspots is crucial for understanding the molecular basis of the compound's potential activity and for guiding the design of more potent analogues.

Pharmacophore Modeling for Structural Analogue Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are critical for binding to a specific target receptor.

Starting with the predicted binding pose of this compound within the active site of a target like glutaminase, a pharmacophore model can be generated. This model would highlight the crucial chemical features responsible for its binding affinity.

The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Donor: The amide nitrogen of the acetamido group.

Two Hydrogen Bond Acceptors: The carbonyl oxygens of the acetamido and the methoxycarbonyl groups.

A Negative Ionizable Feature: The carboxylic acid group.

A Hydrophobic Center: The ethyl backbone of the pentanoic acid chain.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with a similar spatial arrangement of these key features. Furthermore, it serves as a blueprint for the rational design of structural analogues. By modifying the scaffold of this compound while maintaining the essential pharmacophoric features, new compounds with potentially improved binding affinity, selectivity, and pharmacokinetic properties can be designed.

For instance, the length of the aliphatic chain could be altered to optimize hydrophobic interactions, or the acetamido group could be replaced with other hydrogen-bonding moieties. The following table outlines some potential structural modifications based on the pharmacophore model.

| Pharmacophoric Feature | Original Group in this compound | Potential Bioisosteric Replacements for Analogue Design |

|---|---|---|

| Hydrogen Bond Donor | -NH- of Acetamido | Thioamide, Sulfonamide |

| Hydrogen Bond Acceptor | C=O of Acetamido | Sulfonyl, Phosphonyl |

| Negative Ionizable Feature | -COOH | Tetrazole, Acylsulfonamide |

| Hydrophobic Core | -CH2-CH2- | Cyclopropyl, Phenyl ring |

Through such iterative cycles of pharmacophore modeling, virtual screening, and chemical synthesis, computational chemistry provides a powerful platform for the discovery and optimization of new therapeutic agents based on the chemical scaffold of this compound.

Analytical Methodologies for Research on 4 Acetamido 5 Methoxy 5 Oxopentanoic Acid

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation and purification of 4-Acetamido-5-methoxy-5-oxopentanoic acid from reaction mixtures and for the assessment of its purity. The choice of technique depends on the specific analytical goal, such as enantiomeric purity assessment or routine reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative analysis.

Given that this compound possesses a chiral center, distinguishing between its enantiomers is critical, particularly in biological and pharmaceutical research. Chiral HPLC is the preferred method for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation.

The selection of the CSP and mobile phase is crucial for effective enantiomeric resolution. Macrocyclic glycopeptides, such as those used in CHIROBIOTIC columns, and derivatized polysaccharides, found in CHIRALCEL and CHIRALPAK columns, are common choices for separating N-blocked amino acids and their derivatives. sigmaaldrich.comhplc.eu The separation can be performed in various modes, including reversed-phase, normal-phase, or polar ionic mode, by adjusting the mobile phase composition. sigmaaldrich.com For instance, a normal-phase method might employ a mobile phase consisting of a non-polar solvent like n-hexane with a polar modifier such as 2-propanol. researchgate.net

Table 1: Exemplary Chiral HPLC Conditions for N-Blocked Amino Acid Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | CHIRALPAK® IA, IB, IC; CHIROBIOTIC® T, V | These CSPs have demonstrated broad applicability for resolving racemates of N-blocked amino acids. sigmaaldrich.comhplc.eu |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 70:30 v/v) | Offers good solubility for less polar derivatives and effective separation on polysaccharide-based CSPs. researchgate.netsigmaaldrich.com |

| Reversed Phase: Acetonitrile (B52724)/Water with acid/base modifier | Suitable for more polar analytes and compatible with glycopeptide-based CSPs. sigmaaldrich.com | |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate to ensure good resolution and peak shape. |

| Detection | UV at 210-254 nm | The amide and carboxyl groups provide UV absorbance for detection. |

For non-chiral applications such as purity determination and quantification, both reversed-phase (RP) and normal-phase (NP) HPLC are utilized.

Reversed-Phase (RP) Chromatography: This is the most widely used HPLC mode for analyzing N-acyl amino acid derivatives. mdpi.com It employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. wikipedia.orghawach.com The retention of this compound is governed by its hydrophobic interactions with the stationary phase. A typical mobile phase consists of a mixture of water (often with an acidic modifier like phosphoric or formic acid to suppress ionization) and an organic solvent such as acetonitrile or methanol (B129727). nih.govsielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to elute all components of a mixture in a reasonable time. nih.gov

Normal-Phase (NP) Chromatography: In this mode, a polar stationary phase (e.g., silica (B1680970), cyano, or amino-bonded phases) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate). wikipedia.orghawach.com NP-HPLC is particularly useful for separating isomers and for compounds that are readily soluble in organic solvents. wikipedia.org Retention is based on polar interactions, such as hydrogen bonding, between the analyte and the stationary phase.

Table 2: Comparison of Reversed-Phase and Normal-Phase HPLC Methods

| Feature | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) hawach.com | Polar (e.g., Silica, Cyano) hawach.com |

| Mobile Phase | Polar (e.g., Water/Acetonitrile) nih.gov | Non-polar (e.g., Hexane/Ethyl Acetate) hawach.com |

| Elution Order | Most polar compounds elute first wikipedia.org | Least polar compounds elute first wikipedia.org |

| Typical Application | Purity analysis of polar to moderately non-polar compounds. mdpi.com | Separation of isomers, analysis of non-polar compounds. wikipedia.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with its polar carboxylic acid and amide functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile form. nih.gov

A common derivatization strategy involves the esterification of the free carboxylic acid group. Since the alpha-carboxyl group is already a methyl ester, the gamma-carboxyl group would be the target. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. nih.gov The resulting N-acetyl-glutamic acid dimethyl ester would be significantly more volatile.

Once derivatized, the compound can be analyzed using GC, typically with a polar stationary phase column to achieve good separation. nih.gov The method is often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid method for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.org It allows for the quick assessment of the consumption of starting materials and the formation of products.

A typical TLC analysis involves spotting the reaction mixture on a silica gel plate (the stationary phase) and developing it in a chamber containing a suitable mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexane. rsc.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the plate is visualized, commonly under UV light (254 nm) or by using a chemical stain (e.g., potassium permanganate (B83412) or an iodine chamber) to reveal the spots corresponding to different compounds. rsc.org

Advanced Spectroscopic Characterization

Spectroscopic methods are crucial for the unambiguous structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural determination. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Based on data from closely related structures like N-acetyl glutamic acid derivatives, the expected chemical shifts can be predicted. rsc.orgnih.gov

¹H NMR: The proton spectrum would show characteristic signals for the acetamido methyl group (CH₃CO), the methoxy (B1213986) group (OCH₃), the alpha-proton (α-CH), and the beta and gamma methylene (B1212753) protons (β-CH₂ and γ-CH₂). The amide proton (NH) would typically appear as a doublet. rsc.org

¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbons of the ester, carboxylic acid, and amide groups, as well as for the carbons of the methyl, methoxy, and aliphatic chain. rsc.orgnih.gov

Table 3: Predicted NMR Chemical Shifts (δ in ppm) for this compound

| Group | Predicted ¹H NMR Shift | Predicted ¹³C NMR Shift |

|---|---|---|

| CH₃CO | ~2.0 | ~23 |

| β-CH₂ | ~2.0 - 2.2 | ~27 |

| γ-CH₂ | ~2.3 - 2.5 | ~31 |

| OCH₃ | ~3.7 | ~52 |

| α-CH | ~4.6 | ~52 |

| NH | ~6.3 | - |

| C=O (Amide) | - | ~170 |

| C=O (Ester) | - | ~173 |

| C=O (Acid) | - | ~175 |

Predicted shifts are based on analogous compounds and are relative to a standard solvent signal. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for this molecule would include the loss of the methoxy group (-OCH₃), water (-H₂O), or cleavage at the amide bond. Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, often showing the protonated molecule [M+H]⁺ or adducts like the sodiumated molecule [M+Na]⁺. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. libretexts.org

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amide | N-H stretch | 3200-3400 |

| Alkyl | C-H stretch | 2850-3000 |

| Ester | C=O stretch | ~1735 |

| Carboxylic Acid | C=O stretch | ~1710 |

| Amide I | C=O stretch | ~1650 |

| Amide II | N-H bend | ~1550 |

| Ester/Acid | C-O stretch | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for the characterization of this compound.